Reactive blue 2 trisodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of reactive blue 2 trisodium salt involves multiple steps. Initially, 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,5-diaminobenzenesulfonic acid. This intermediate product is then further condensed with 2,4,6-trichloro-1,3,5-triazine. Finally, the resulting compound is condensed with either 4-aminobenzenesulfonic acid or 3-aminobenzenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced machinery and controlled environments helps in maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Reactive blue 2 trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of reactive blue 2 trisodium salt involves its interaction with nucleotide binding sites in proteins. The compound binds to these sites, inhibiting the activity of specific enzymes and receptors. This interaction is primarily mediated through hydrophobic interactions, hydrogen bonds, and ionic interactions with the sulfonate groups .
Comparison with Similar Compounds
Similar Compounds
- Cibacron blue F3GA
- Procion blue H-B
- Basilen blue E-3G
Comparison
Reactive blue 2 trisodium salt is unique due to its high affinity for nucleotide binding sites and its ability to be used in various applications, from scientific research to industrial dyeing processes. Compared to similar compounds, it offers better stability and a broader range of applications .
Properties
Molecular Formula |
C29H20ClN7O11S3 |
---|---|
Molecular Weight |
774.2 g/mol |
IUPAC Name |
1-amino-4-[3-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-5-7-16(8-6-13)49(40,41)42)37-29(36-27)34-15-9-14(10-17(11-15)50(43,44)45)32-20-12-21(51(46,47)48)24(31)23-22(20)25(38)18-3-1-2-4-19(18)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) |
InChI Key |
FKURWVUPYSZTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC(=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N |
Origin of Product |
United States |
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